molecular formula C22H28N2O3S B2759498 N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide CAS No. 896285-45-3

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide

Cat. No.: B2759498
CAS No.: 896285-45-3
M. Wt: 400.54
InChI Key: JZIOYGAFBVTCRJ-UHFFFAOYSA-N
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Description

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is a synthetic organic compound characterized by the presence of a mesitylsulfonyl group attached to a pyrrolidine ring, which is further connected to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide typically involves a multi-step process:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, using mesitylsulfonyl chloride in the presence of a base like triethylamine.

    Coupling with 4-Methylbenzamide: The final step involves coupling the mesitylsulfonyl-pyrrolidine intermediate with 4-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(tosyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-benzamide: Lacks the methyl group on the benzamide moiety.

Uniqueness

N-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-4-methylbenzamide is unique due to the presence of the mesitylsulfonyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring and the 4-methylbenzamide moiety also contributes to its distinct properties.

Properties

IUPAC Name

4-methyl-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-15-7-9-19(10-8-15)22(25)23-14-20-6-5-11-24(20)28(26,27)21-17(3)12-16(2)13-18(21)4/h7-10,12-13,20H,5-6,11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIOYGAFBVTCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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